N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . Unfortunately, the specific molecular structure analysis for “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide” is not available in the literature.Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, closely related to the thiadiazole moiety in the target compound. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy. Their ability to generate singlet oxygen efficiently suggests potential applications in medical treatments targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Another study explores the biological activities of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective abilities and strong antimicrobial activity against specific pathogens. This research underlines the pharmacological relevance of the thiadiazole core, suggesting its potential in developing therapies with minimal cytotoxicity against cancer cells and in antimicrobial applications. The findings indicate the versatility of thiadiazole derivatives in pharmacology, highlighting their role in exploring new therapeutic strategies (Gür et al., 2020).
Fluorescence and Molecular Aggregation Studies
Research on the spectroscopic properties of 1,3,4-thiadiazole derivatives, including studies on dual fluorescence effects, offers insights into their potential as fluorescence probes in molecular biology and medicine. These effects, related to charge transfer and molecular aggregation, suggest applications in developing new diagnostic tools and investigating molecular interactions. The ability to identify fluorescence effects easily makes these compounds suitable for biological studies and applications requiring fluorescence labeling or probing (Budziak et al., 2019).
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c18-13-6-4-5-12(9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAOLWCXMKTGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
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